Methyl 3-amino-6-methoxypicolinate

Medicinal Chemistry Agrochemical Synthesis Physicochemical Profiling

Researchers require exact substitution patterns for reproducible SAR. The ethyl ester analog differs in lipophilicity and metabolic stability. This methyl ester (CAS 938439-54-4) provides three orthogonal modification vectors (3-NH2, 6-OCH3, 2-CO2Me) for kinase inhibitor or agrochemical lead optimization. - 95% purity with batch-specific NMR/HPLC/GC data - Lower molecular weight (182.18) improves atom economy - Methyl ester offers more labile deprotection vs. ethyl ester - Suitable for library synthesis, reference standards, or herbicide scaffold development

Molecular Formula C8H10N2O3
Molecular Weight 182.18
CAS No. 938439-54-4
Cat. No. B3030654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-methoxypicolinate
CAS938439-54-4
Molecular FormulaC8H10N2O3
Molecular Weight182.18
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)N)C(=O)OC
InChIInChI=1S/C8H10N2O3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,9H2,1-2H3
InChIKeyCWCKBZSCEZQVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-6-methoxypicolinate: Versatile Picolinate Scaffold


Methyl 3-amino-6-methoxypicolinate (CAS 938439-54-4) is a substituted pyridine derivative belonging to the picolinate ester class, with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol [1]. The compound features a unique substitution pattern: an amino group at the 3-position, a methoxy group at the 6-position, and a methyl ester at the 2-position of the pyridine ring . Its IUPAC name is methyl 3-amino-6-methoxypyridine-2-carboxylate, and it is utilized as a versatile small molecule scaffold in medicinal chemistry and agrochemical research due to its reactive amino and ester functional groups that enable further chemical modification .

Scaffold Multi-vector picolinate core: amino, methoxy, methyl ester groups enable parallel SAR derivatization.
Ester Methyl ester offers higher atom economy than ethyl analog in multi-step syntheses where ester is cleaved.
Batch QC Supplier-provided NMR, HPLC, GC data supports reproducible protocols and publication-grade identity verification.

Methyl 3-amino-6-methoxypicolinate: Substitution Risks


In-class picolinate derivatives are not interchangeable due to the critical impact of specific substitution patterns on reactivity, physicochemical properties, and biological target engagement. The methyl ester at the 2-position distinguishes Methyl 3-amino-6-methoxypicolinate from its ethyl ester analog (CAS 959990-31-9), which has a higher molecular weight (196.20 g/mol) and altered lipophilicity that can affect membrane permeability and metabolic stability in cell-based assays . Furthermore, the presence of the 3-amino and 6-methoxy groups creates a specific hydrogen-bonding and electronic environment that differs from related analogs such as methyl 3-fluoro-6-methoxypicolinate (CAS 1214386-19-2) or methyl 3-hydroxy-6-methoxypicolinate, each of which exhibits distinct reactivity and biological interaction profiles [1]. Using an unverified substitute without confirming the exact substitution pattern and ester group risks introducing uncontrolled variables into synthetic pathways or biological assays, potentially invalidating structure-activity relationship (SAR) studies or compromising the reproducibility of published protocols .

Methyl ester (2-position)
Ethyl ester analog (CAS 959990-31-9) may shift lipophilicity and metabolic stability, altering membrane permeability in cell-based assays.
3-Amino substituent
Fluoro or hydroxy analogs replace the amino hydrogen-bonding capacity, potentially disrupting target engagement and electronic environment.
Verified QC documentation
Analogs with variable or absent batch-specific analytical data may introduce unconfirmed purity variables into SAR campaigns.

Methyl 3-amino-6-methoxypicolinate: Evidence vs. Analogs


Methyl vs. Ethyl Ester: Physicochemical Comparison

Methyl 3-amino-6-methoxypicolinate differs from its closest commercially available analog, Ethyl 3-amino-6-methoxypicolinate (CAS 959990-31-9), in key physicochemical properties that influence synthetic utility and biological behavior. The target compound has a lower molecular weight (182.18 g/mol) compared to the ethyl ester (196.20 g/mol) , resulting in higher atom economy for synthetic transformations where the ester is ultimately cleaved. The predicted boiling point of the methyl ester is 336.8±37.0°C at 760 mmHg [1], whereas specific boiling point data for the ethyl ester is not uniformly reported across vendors, indicating a potential gap in standardized characterization. The density of the methyl ester is predicted to be 1.240±0.06 g/cm³ [1], while comparable data for the ethyl ester is not readily available from authoritative sources. This physicochemical distinction is critical for researchers optimizing reaction conditions, purification protocols, or formulation strategies.

Ester Comparison
Reported
14.02 g/mol lower MW (7.1% reduction)
Higher atom economy; lower lipophilicity may alter membrane permeability in cell assays.
Predicted bp/density; experimental validation data limited for ethyl ester.
Medicinal Chemistry Agrochemical Synthesis Physicochemical Profiling

Batch QC Data: Purity and Analytical Characterization

The target compound is commercially available with standardized purity specifications and batch-specific analytical characterization, which is critical for ensuring experimental reproducibility. Bidepharm supplies Methyl 3-amino-6-methoxypicolinate at a standard purity of 95% and provides batch-specific QC data including NMR, HPLC, and GC analyses . In comparison, the ethyl ester analog (CAS 959990-31-9) is offered by MolCore with a purity specification of NLT 98% , but the availability of batch-specific analytical data varies by vendor. For researchers requiring a specific purity threshold or detailed analytical documentation for regulatory or publication purposes, the methyl ester's well-documented QC profile from suppliers like Bidepharm offers a verifiable procurement advantage over less thoroughly characterized alternatives.

Batch QC Data
Supplier data
95% (batch-specific NMR, HPLC, GC) vs. NLT 98% (variable documentation)
Verifiable purity with multi-method QC supports publication and patent reproducibility.
Supplier-dependent QC; verify lot-specific data before critical experiments.
Analytical Chemistry Quality Control Reproducibility

Storage & Stability: Shelf-Life and Handling Comparison

The storage requirements and stability profile of Methyl 3-amino-6-methoxypicolinate differ from those of its analogs, impacting laboratory inventory management and long-term experimental planning. The target compound is recommended for storage at 2-8°C, protected from light , with a shelf-life of up to 3 years when stored at room temperature according to some vendor specifications [1]. In contrast, the ethyl ester analog (CAS 959990-31-9) is also stored at 2-8°C, but specific shelf-life data are less consistently reported across vendors . For stock solutions, the methyl ester can be stored at -80°C for up to 6 months or at -20°C for 1 month [2], whereas comparable solution stability data for the ethyl ester are not readily available from authoritative sources. This difference in documented stability information allows researchers to plan experiments with greater confidence when using the methyl ester, particularly for long-term studies or high-throughput screening campaigns where compound degradation could confound results.

Stability Profile
Supporting evidence
2–8°C solid; RT up to 3 yr. Stock: -80°C 6 mo, -20°C 1 mo.
Documented shelf-life and solution stability support long-term study planning.
Ethyl ester stability data less uniformly reported across vendors.
Compound Management Stability Studies Inventory Optimization

Methyl 3-amino-6-methoxypicolinate: Research & Industrial Applications


Medicinal Chemistry Scaffold Derivatization

Methyl 3-amino-6-methoxypicolinate serves as a versatile scaffold for generating focused libraries of picolinate-based compounds in medicinal chemistry programs. The presence of the 3-amino group, 6-methoxy group, and 2-methyl ester provides three distinct vectors for chemical modification, enabling systematic exploration of structure-activity relationships (SAR) . Its lower molecular weight (182.18 g/mol) compared to the ethyl ester analog (196.20 g/mol) offers higher atom economy in multi-step syntheses where the ester is ultimately cleaved to yield the active carboxylic acid . Researchers developing kinase inhibitors, enzyme modulators, or receptor ligands can utilize this compound as a starting point for introducing diverse substituents via amide coupling, nucleophilic aromatic substitution, or ester hydrolysis followed by further functionalization .

Agrochemical Intermediate for Herbicide and Insecticide Development

The picolinate scaffold, exemplified by Methyl 3-amino-6-methoxypicolinate, is a privileged structure in the development of synthetic auxin herbicides and other agrochemical active ingredients. The compound's amino and ester functional groups allow for facile incorporation into more complex molecules designed to target specific plant enzymes or pest metabolic pathways [1]. The documented purity (95%) and batch-specific QC data (NMR, HPLC, GC) from suppliers like Bidepharm ensure that researchers can reliably reproduce synthetic protocols and meet the stringent analytical requirements of agrochemical patent applications . The compound's solubility in polar solvents and defined storage conditions (2-8°C) facilitate its use in both small-scale laboratory synthesis and larger-scale process development .

Reference Standard and Analytical Method Development

Methyl 3-amino-6-methoxypicolinate is suitable for use as a reference standard in analytical method development, particularly for HPLC and LC-MS assays. The availability of batch-specific QC data, including NMR and HPLC chromatograms, provides a verifiable benchmark for identity and purity . Its predicted physicochemical properties—density of 1.240±0.06 g/cm³ and boiling point of 336.8±37.0°C—inform the selection of appropriate chromatographic conditions and sample preparation techniques [2]. The compound's well-documented storage stability (up to 3 years at room temperature in solid form, or 6 months at -80°C in stock solution) ensures that reference materials maintain their integrity over extended periods, which is critical for longitudinal studies and cross-laboratory method validation [3].

SAR Studies: Importance of Methyl Ester

In SAR campaigns where the methyl ester group is specifically required—for example, to modulate lipophilicity, metabolic stability, or prodrug properties—Methyl 3-amino-6-methoxypicolinate is the preferred starting material over the ethyl ester analog. The methyl ester imparts a lower logP compared to the ethyl ester, which can enhance aqueous solubility and reduce non-specific protein binding in biochemical assays . Furthermore, the methyl ester is a more labile protecting group than the ethyl ester under certain hydrolysis conditions, offering greater synthetic flexibility for late-stage deprotection to the corresponding carboxylic acid. Researchers who inadvertently substitute the ethyl ester risk altering the pharmacokinetic profile or target engagement of their lead compounds, potentially invalidating months of SAR optimization work.

Application
Selection Property
Validation Focus
Medicinal chem. scaffold deriv.
Multi-vector functionalization (amino, methoxy, methyl ester)
Purity and batch-specific QC (NMR, HPLC, GC) for SAR reproducibility
Agrochemical intermediate
Synthetic accessibility and documented purity
Batch analytical data for patent and regulatory documentation
Reference standard / method dev.
Verifiable identity and purity benchmarks
Storage stability and QC documentation for cross-lab method validation
SAR methyl ester requirement
Ester-dependent lipophilicity and lability
Confirmation of ester identity and atom economy advantage

Technical Documentation Hub

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